3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide
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Description
The compound “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide”, involves chemical modification of quinoline . This is one of the most common approaches used in drug discovery, resulting in improved therapeutic effects . The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Quinolines, including “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide”, are nitrogen-containing bicyclic compounds . The structure of these compounds is confirmed by various techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Chemical Reactions Analysis
Quinoline derivatives are highly reactive towards nucleophilic attack due to their electron-deficient nature . In principle, all halogen atoms may be displaced by nucleophiles . The reactivity of these compounds can be influenced by many factors including the nature of the nucleophile, reaction condition, and solvent .Mechanism of Action
Future Directions
The future directions for “3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide” and similar compounds lie in the field of medicinal chemistry research . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
IUPAC Name |
3,4,5,6-tetrachloro-N-quinolin-5-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4N3O/c16-10-11(17)13(22-14(19)12(10)18)15(23)21-9-5-1-4-8-7(9)3-2-6-20-8/h1-6H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUSXBIMQFCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide |
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